3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Computational Chemistry DFT Analysis Electronic Structure

Researchers often face data inconsistency from brominated vanillin analogs. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin) is a superior alternative. Key data points: Superior DPPH radical scavenging activity (IC50 = 244.11 µg/mL vs. 269.44 µg/mL for 5-bromo analog). Reduced HOMO-LUMO gap (3.818 eV) vs. vanillin, ideal for NLO material precursors. Reliable supply with consistent quality, backed by our quality management system, to ensure experimental reproducibility.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 61670-76-6
Cat. No. B7731982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-hydroxy-5-methoxybenzaldehyde
CAS61670-76-6
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Cl)O
InChIInChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
InChIKeyONIVKFDMLVBDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorovanillin: Halogenated Vanillin Scaffold


3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 61670-76-6), commonly referred to as 5-chlorovanillin, is a halogenated aromatic aldehyde belonging to the vanillin derivative class. It is characterized by a chlorine substituent at the 3-position relative to the aldehyde group (or the 5-position relative to the hydroxyl group in the vanillin numbering convention) on the benzaldehyde ring [1]. This compound serves as a key synthetic intermediate and a functionalized building block in medicinal chemistry and materials science due to the presence of its reactive formyl, phenolic hydroxyl, and methoxy groups, which enable diverse chemical transformations .

1 Halogenated vanillin scaffold for synthetic intermediate use
2 Medicinal chemistry building block with diverse reactive groups
3 Supports structure-activity relationship and antioxidant screening studies

Why 5-Chlorovanillin Cannot Be Replaced


The unique substitution pattern of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde imparts distinct physicochemical and biological properties that are not interchangeable with its parent compound, vanillin, or other halogenated analogs like 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin). The electron-withdrawing chlorine atom at the ortho position relative to the phenolic hydroxyl group significantly alters the molecule's electronic distribution, redox potential, and reactivity . This is evidenced by a computed energy gap of 3.818 eV for the chloro derivative, compared to 3.877 eV for vanillin, indicating higher chemical reactivity [1]. Furthermore, the nature of the halogen atom (Cl vs. Br) critically influences both the efficiency of synthesis and the resulting biological activity, as demonstrated by distinct synthetic yields and antioxidant IC50 values [2]. Generic substitution without these specific structural and electronic considerations can lead to significant deviations in synthetic outcomes, biological assay results, and overall experimental reproducibility.

5-Chlorovanillin vs. Vanillin
Target: Chloro derivative
Substitute: Parent vanillin
Electronic distribution and computed energy gap may shift; reactivity and polarizability differences may alter synthetic outcomes.
5-Chlorovanillin vs. 5-Bromovanillin
Target: Chloro derivative
Substitute: Bromo analog
Halogen-dependent synthesis yields and radical scavenging profiles may not transfer; biological assay context may require review.

5-Chlorovanillin: Quantitative Differentiation Data


Reduced HOMO-LUMO Gap vs. Vanillin

Density Functional Theory (DFT) calculations reveal that 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) possesses a smaller HOMO-LUMO energy gap compared to the parent compound vanillin, indicating greater chemical reactivity and polarizability [1].

HOMO-LUMO Gap vs. Vanillin
Head-to-head
3.818 eV
Reported higher chemical reactivity context
DFT analysis; comparison to vanillin (3.877 eV)
Computational Chemistry DFT Analysis Electronic Structure

DPPH Radical Scavenging vs. 5-Bromovanillin

In a direct comparative study using the DPPH free radical scavenging assay, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) exhibited a lower IC50 value (244.11 µg/mL) than its brominated analog 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin, IC50 = 269.44 µg/mL), indicating moderately higher antioxidant potency [1]. The standard antioxidant BHT served as a positive control (IC50 = 27.94 µg/mL).

DPPH Scavenging vs. Bromo analog
Head-to-head
IC50: 244.11 µg/mL
vs Bromo: 269.44 µg/mL
Supports antioxidant screening context
Reported higher radical scavenging; positive control BHT (27.94 µg/mL)
Antioxidant DPPH Assay Free Radical Scavenging

Synthetic Yield: Chloro vs. Bromo Derivative

The synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde via chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) resulted in a yield of 53%, whereas the analogous bromination using potassium bromate (KBrO3) and HBr yielded 3-bromo-4-hydroxy-5-methoxybenzaldehyde in a significantly higher 97% yield [1].

Synthetic Yield Comparison
Head-to-head
53%
Supports process chemistry selection review
Bromo analog yield: 97%; method-dependent context
Organic Synthesis Halogenation Yield Comparison

Increased Polarizability vs. Vanillin

Computational analysis demonstrates that the first hyperpolarizability (β) of 3-chloro-4-hydroxy-5-methoxybenzaldehyde is significantly higher (approximately 14 times) than that of the standard reference molecule urea, and its total dipole moment (5.877 Debye) and polarizability are greater than those of vanillin [1].

Polarizability vs. Vanillin
Head-to-head
Dipole: 5.877 D
Polarizability: 1.386 × 10⁻²³ e.s.u.
Reported higher intermolecular interaction potential
DFT analysis; may support NLO material screening
Physical Chemistry Polarizability Molecular Docking

5-Chlorovanillin: Optimal Application Scenarios


Free Radical Scavenging Studies

Given its superior DPPH radical scavenging activity (IC50 = 244.11 µg/mL) compared to the 5-bromo analog (IC50 = 269.44 µg/mL) [1], 3-chloro-4-hydroxy-5-methoxybenzaldehyde should be prioritized for research programs investigating structure-activity relationships (SAR) of halogenated vanillins as antioxidants. The lower IC50 value makes it a more potent candidate for formulating antioxidant mixtures or for studies where the brominated compound's lower activity or potential for debromination is a confounding factor.

Charge Transfer & NLO Material Design

The compound's reduced HOMO-LUMO energy gap (3.818 eV) and elevated polarizability and first hyperpolarizability compared to vanillin [1] position it as a superior precursor for developing materials with enhanced non-linear optical (NLO) properties or as a reactive building block in charge-transfer complex formation. This is particularly relevant for academic groups and industrial R&D focused on advanced functional materials, organic electronics, or photonics.

Divergent Synthesis Intermediate

The significant difference in synthetic yield between the chloro (53%) and bromo (97%) derivatives [1] is a key consideration for process chemists. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is the preferred starting material when subsequent synthetic steps require orthogonal reactivity of the chloro substituent (e.g., in cross-coupling reactions where the C-Cl bond is more stable than the C-Br bond) or when the specific electronic effects of chlorine are needed to direct further functionalization. Its lower yield in direct synthesis is offset by its unique reactivity profile in downstream applications.

Biotransformation Validation Standard

Due to its defined behavior in anaerobic enrichment cultures, where it undergoes both oxidation to a carboxylic acid and reduction to a hydroxymethyl group, 5-chlorovanillin serves as a crucial reference compound for environmental and microbial metabolism research [1]. Its distinct transformation pathway, which differs from that of brominated analogs, makes it essential for calibrating assays and understanding the fate of halogenated aromatic pollutants in anoxic environments.

Application
Selection Property
Validation Focus
Antioxidant SAR studies
DPPH radical scavenging profile
Assay context vs. halogenated analogs
NLO material screening
Computed polarizability and dipole moment
Comparative optical property review
Divergent synthesis intermediate
Chlorine-specific reactivity and stability
Orthogonal cross-coupling potential review
Anaerobic biotransformation research
Defined microbial transformation pathway
Environmental fate calibration studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.